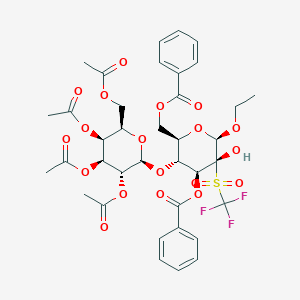
Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside is a complex organic compound that features multiple functional groups, including benzoyl, trifluoromethanesulfonyl, and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective acylation, and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as benzoyl chloride, trifluoromethanesulfonic anhydride, and acetyl chloride, along with catalysts and solvents like pyridine and dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying carbohydrate-protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside include other glycosylated mannopyranosides and sulfonylated carbohydrates.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C37H41F3O19S |
|---|---|
Molecular Weight |
878.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-benzoyloxy-6-ethoxy-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5-(trifluoromethylsulfonyl)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C37H41F3O19S/c1-6-50-35-36(47,60(48,49)37(38,39)40)31(59-33(46)24-15-11-8-12-16-24)28(26(57-35)18-52-32(45)23-13-9-7-10-14-23)58-34-30(55-22(5)44)29(54-21(4)43)27(53-20(3)42)25(56-34)17-51-19(2)41/h7-16,25-31,34-35,47H,6,17-18H2,1-5H3/t25-,26-,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |
InChI Key |
YMNFCNAWEGFXIM-UDXMZGLMSA-N |
Isomeric SMILES |
CCO[C@H]1[C@]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















